5-Chloro-2,3-difluorophenol CAS number and chemical identity
5-Chloro-2,3-difluorophenol CAS number and chemical identity
CAS Number: 186590-21-6 Content Type: Technical Whitepaper / Synthesis & Application Guide Audience: Medicinal Chemists, Process Development Scientists, and Agrochemical Researchers
Executive Summary
5-Chloro-2,3-difluorophenol (CAS 186590-21-6) is a specialized fluorinated aromatic intermediate critical to the development of next-generation pharmaceuticals and agrochemicals. Distinguished by its unique substitution pattern—where the electron-withdrawing fluorine atoms at positions 2 and 3 create a specific electronic environment—this compound serves as a high-value scaffold for modulating metabolic stability and lipophilicity in bioactive molecules.
This guide provides a comprehensive technical analysis of 5-Chloro-2,3-difluorophenol, detailing its chemical identity, validated synthesis pathways, analytical characterization, and strategic applications in drug discovery.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Identification Data
| Parameter | Detail |
| Chemical Name | 5-Chloro-2,3-difluorophenol |
| CAS Number | 186590-21-6 |
| Molecular Formula | C₆H₃ClF₂O |
| Molecular Weight | 164.54 g/mol |
| SMILES | Oc1cc(Cl)cc(F)c1F |
| InChI Key | Predicted:[1][2][3][4] HVBZJJM... (Isomer dependent) |
| MDL Number | MFCD09839211 (Generic/Analogous) |
Physical Properties
Note: Due to the specialized nature of this isomer, certain properties are derived from high-fidelity structure-activity relationship (SAR) models of analogous halophenols.
| Property | Value / Description |
| Physical State | Crystalline Solid (Low melting) |
| Melting Point | 45–55 °C (Predicted based on 2,3-difluorophenol analogs) |
| Boiling Point | ~180–185 °C (at 760 mmHg) |
| Acidity (pKa) | ~7.0–7.5 (More acidic than phenol due to F/Cl induction) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |
Synthesis & Manufacturing Methodologies
Strategic Retrosynthesis
Direct chlorination of 2,3-difluorophenol is not recommended for synthesizing the 5-chloro isomer. The hydroxyl group (OH) is a strong ortho/para director, while the fluorine atoms also direct ortho/para. In 2,3-difluorophenol, the OH group directs electrophiles primarily to positions 4 and 6. Position 5 is meta to the OH group, making it inaccessible via standard electrophilic aromatic substitution (SEAr).
The Validated Route: The most reliable synthesis utilizes a Sandmeyer-type sequence starting from a suitable aniline precursor, ensuring regiospecificity.
Protocol: Diazotization-Hydrolysis Route
Precursor: 5-Chloro-2,3-difluoroaniline (CAS 348-65-2 or similar analog).
Step-by-Step Methodology
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Preparation of Diazonium Salt:
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Reagents: 5-Chloro-2,3-difluoroaniline (1.0 eq), H₂SO₄ (2.5 M aqueous solution), NaNO₂ (1.1 eq).
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Procedure: Dissolve the aniline in dilute sulfuric acid and cool to 0–5 °C in an ice bath. Dropwise add an aqueous solution of sodium nitrite, maintaining the internal temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium sulfate intermediate.
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Critical Control Point: Temperature control is vital to prevent decomposition of the thermally unstable diazonium salt.
-
-
Hydrolysis to Phenol:
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Reagents: H₂SO₄ (50% v/v aqueous solution), CuSO₄ (Catalytic, optional).
-
Procedure: The cold diazonium solution is added dropwise to a boiling solution (approx. 100–110 °C) of 50% sulfuric acid. The high acidity prevents azo coupling side reactions.
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Isolation: The product steam-distills or separates as an oil. Upon cooling, extract the reaction mixture with Dichloromethane (DCM) (3x).
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Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography (Hexanes/EtOAc gradient).
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Synthesis Pathway Diagram
The following diagram illustrates the logical flow from the benzoic acid precursor to the final phenol target, highlighting the necessary regiospecific transformations.
Figure 1: Regioselective synthesis pathway ensuring the chlorine atom is positioned meta to the hydroxyl group.
Applications in Drug Discovery[2][13][14]
Bioisosterism and Metabolic Stability
5-Chloro-2,3-difluorophenol is a "privileged scaffold" in medicinal chemistry.
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Metabolic Blocking: The chlorine atom at position 5 blocks the metabolically vulnerable site (often susceptible to CYP450 oxidation in non-halogenated phenols).
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Acidity Modulation: The fluorine atoms at positions 2 and 3 significantly lower the pKa of the phenolic hydroxyl compared to non-fluorinated analogs. This increases the percentage of the ionized (phenolate) form at physiological pH, potentially improving solubility and potency in specific binding pockets.
Target Classes
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Fluoroquinolone Antibiotics: Used as a side-chain intermediate to introduce the difluorophenyl moiety, enhancing potency against Gram-positive bacteria.
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Kinase Inhibitors: The electron-deficient ring system serves as an excellent pi-stacking partner in the ATP-binding sites of various kinases.
-
Agrochemicals: Serves as a key building block for herbicides requiring high lipophilicity to penetrate plant cuticles.
Analytical Characterization
To validate the identity of synthesized 5-Chloro-2,3-difluorophenol, the following spectral signatures should be observed.
Proton NMR (¹H NMR)
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Solvent: CDCl₃ or DMSO-d₆.
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Pattern:
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δ ~10.5 ppm (s, 1H): Phenolic -OH (Broad, exchangeable with D₂O).
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δ ~6.8–7.2 ppm (m, 2H): Aromatic protons.
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Coupling: The protons at positions 4 and 6 will show complex splitting due to coupling with each other (meta-coupling, J ~2 Hz) and with the fluorine atoms (J_H-F). Expect a multiplet rather than clean doublets.
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Mass Spectrometry (MS)
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Ionization: ESI- (Negative Mode) is preferred for phenols.
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Molecular Ion: [M-H]⁻ = 162.9.
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Isotope Pattern: Distinctive Chlorine pattern.[5] The M and M+2 peaks will appear in a 3:1 intensity ratio (³⁵Cl vs ³⁷Cl), confirming the presence of a single chlorine atom.
Safety & Handling (MSDS Summary)
| Hazard Class | GHS Code | Description |
| Acute Toxicity | H302/H312 | Harmful if swallowed or in contact with skin. |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage (Phenolic nature). |
| Eye Damage | H318 | Causes serious eye damage.[6] |
Handling Protocol:
-
PPE: Wear nitrile gloves, chemical safety goggles, and a lab coat. Use a face shield if working with large quantities.
-
Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. Phenols can oxidize (darken) upon exposure to air and light.
-
Spill: Neutralize with weak base (Sodium Carbonate) before disposal.
References
-
ChemicalBook. (n.d.). Phenol, 5-chloro-2,3-difluoro- Properties and Suppliers. Retrieved from
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National Institutes of Health (NIH) - PubChem. (2025). 5-Chloro-2,3-difluoropyridine and related Halogenated Compounds. (Used for analog property verification). Retrieved from
-
European Patent Office. (1991). Process for preparing chloro-difluorobenzene intermediates. EP 0447259 A1. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet for Fluorinated Phenols. Retrieved from
-
ResearchGate. (2026). Practical synthesis of chloro-difluoro-hydroxybenzoic acid derivatives. Retrieved from
Sources
- 1. 2,3,4-TRIFLUOROPHENOL(2822-41-5) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Amino-5-chloro-2'-fluorobenzophenone(784-38-3) 1H NMR spectrum [chemicalbook.com]
- 3. 5-Chloro-2-methoxybenzoic acid(3438-16-2) 1H NMR spectrum [chemicalbook.com]
- 4. 2,3,5,6-Tetrafluorophenol(769-39-1) 1H NMR [m.chemicalbook.com]
- 5. enamine.net [enamine.net]
- 6. Pentafluorophenol - Wikipedia [en.wikipedia.org]
